3-(Trimethylsilyl)cyclopent-2-en-1-one
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Overview
Description
3-(Trimethylsilyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C8H14OSi. It is a derivative of cyclopentenone, where a trimethylsilyl group is attached to the cyclopentene ring. This compound is of interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)cyclopent-2-en-1-one can be achieved through various methods. One common approach involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate, which is then oxidized to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Trimethylsilyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives .
Scientific Research Applications
3-(Trimethylsilyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-(Trimethylsilyl)cyclopent-2-en-1-one exerts its effects involves its reactivity as an electrophile. The trimethylsilyl group enhances the electrophilic character of the cyclopentenone ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations and biochemical applications .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: The parent compound without the trimethylsilyl group.
2-Cyclopenten-1-one: An isomer with different substitution patterns.
3-Methoxy-2-cyclopenten-1-one: A derivative with a methoxy group instead of a trimethylsilyl group.
Uniqueness
3-(Trimethylsilyl)cyclopent-2-en-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
CAS No. |
66085-03-8 |
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Molecular Formula |
C8H14OSi |
Molecular Weight |
154.28 g/mol |
IUPAC Name |
3-trimethylsilylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H14OSi/c1-10(2,3)8-5-4-7(9)6-8/h6H,4-5H2,1-3H3 |
InChI Key |
UKBSNTRHDPNLFO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=O)CC1 |
Origin of Product |
United States |
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